![molecular formula C24H20N6O3S B2357450 N-(4-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207042-58-7](/img/no-structure.png)
N-(4-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several interesting functional groups, including an acetylphenyl group, a methoxyphenyl group, and a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin core is a fused ring system that contains both nitrogen and carbon atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the acetyl group could undergo reactions such as hydrolysis or reduction, while the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin core might participate in reactions with nucleophiles or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups could impact its solubility in different solvents, and the complex ring system could influence its melting point and stability .Scientific Research Applications
Synthesis and Insecticidal Assessment
Compounds synthesized from related chemical structures have been evaluated for their insecticidal properties. For example, a study detailed the synthesis of various heterocycles incorporating a thiadiazole moiety, aiming to assess their insecticidal potential against cotton leafworm, Spodoptera littoralis. This research highlights the potential of these compounds in agricultural pest control applications (Fadda et al., 2017).
Antimicrobial Activities
Another study focused on the synthesis of novel thiazole derivatives by incorporating a pyrazole moiety, which were then screened for anti-bacterial and anti-fungal activities. The compounds exhibited significant antimicrobial activities, suggesting their potential use in the development of new antimicrobial agents (Saravanan et al., 2010).
Radioligand Imaging
A distinct application involves the development of selective ligands for imaging with positron emission tomography (PET). One study reported the synthesis of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including the design of a compound for labeling with fluorine-18 for in vivo imaging. This research underlines the relevance of these compounds in biomedical imaging, particularly in neurology and oncology (Dollé et al., 2008).
Anticancer and Antimicrobial Synthesis
Research into the synthesis of antipyrine-based heterocycles incorporating similar structures has demonstrated both anticancer and antimicrobial activities. This implies the potential of these compounds in therapeutic applications, providing a foundation for the development of novel treatments (Riyadh et al., 2013).
Coordination Complexes and Antioxidant Activity
A study on the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) explored the effect of hydrogen bonding on the self-assembly process. These complexes showed significant antioxidant activity, suggesting potential applications in oxidative stress-related conditions (Chkirate et al., 2019).
Mechanism of Action
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 4-acetylphenyl isothiocyanate with 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine in the presence of a base to form the intermediate N-(4-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide.", "Starting Materials": [ "4-acetylphenyl isothiocyanate", "9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 4-acetylphenyl isothiocyanate to a solution of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine in a suitable solvent (e.g. DMF, DMSO).", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Isolate the product by filtration or chromatography.", "Purify the product by recrystallization or other suitable method." ] } | |
CAS No. |
1207042-58-7 |
Molecular Formula |
C24H20N6O3S |
Molecular Weight |
472.52 |
IUPAC Name |
N-(4-acetylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20N6O3S/c1-15(31)16-3-7-18(8-4-16)25-22(32)14-34-24-27-26-23-21-13-20(28-30(21)12-11-29(23)24)17-5-9-19(33-2)10-6-17/h3-13H,14H2,1-2H3,(H,25,32) |
InChI Key |
MGURRLGTPCQKJH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-(methylsulfanyl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]pyrimidine-4-carboxamide](/img/structure/B2357367.png)


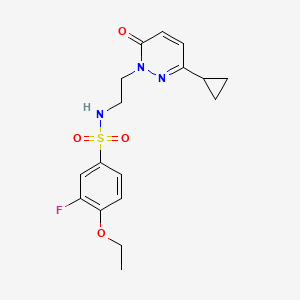
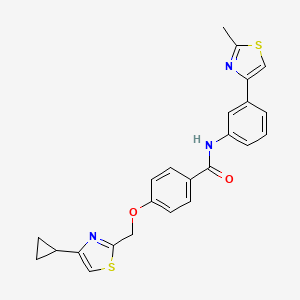
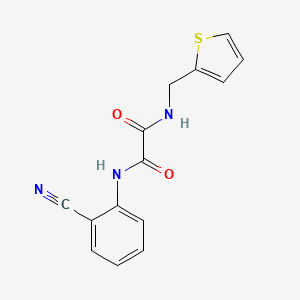

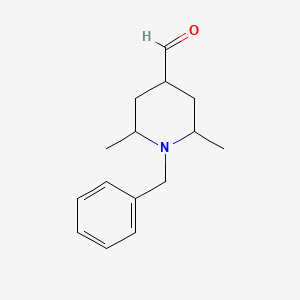
![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2357379.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2357381.png)
![(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid](/img/structure/B2357383.png)

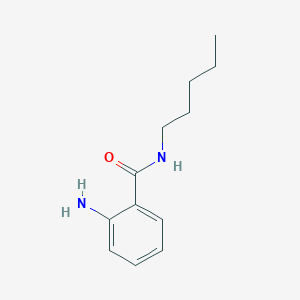
![8,9-dimethoxy-5-[(3-methoxybenzyl)thio]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2357389.png)
